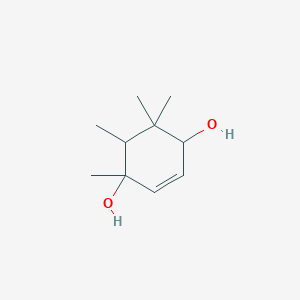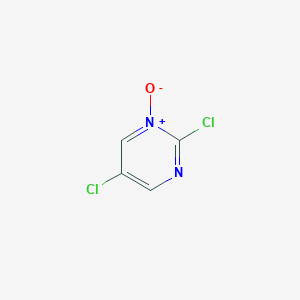
2,5-Dichloro-1-oxo-1lambda~5~-pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dichloro-1-oxo-1lambda~5~-pyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of two chlorine atoms at positions 2 and 5, and an oxo group at position 1, making it a dichlorinated pyrimidine derivative.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-1-oxo-1lambda~5~-pyrimidine typically involves the chlorination of pyrimidine derivatives. One common method is the reaction of pyrimidine with chlorine gas in the presence of a suitable catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes using advanced reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of automated systems and real-time monitoring helps in maintaining consistent quality and efficiency.
化学反応の分析
Types of Reactions
2,5-Dichloro-1-oxo-1lambda~5~-pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The oxo group can participate in redox reactions, leading to the formation of different oxidation states.
Cyclization Reactions: It can undergo cyclization with other compounds to form fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Cyclization Reactions: Catalysts such as Lewis acids or bases are often employed to facilitate cyclization reactions.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidine derivatives.
Oxidation and Reduction: Products include different oxidation states of the compound.
Cyclization Reactions: Products include fused ring systems with potential biological activity.
科学的研究の応用
2,5-Dichloro-1-oxo-1lambda~5~-pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: It is investigated for its potential use in drug development, particularly in the design of antiviral and anticancer agents.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 2,5-Dichloro-1-oxo-1lambda~5~-pyrimidine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of various enzymes and receptors. The presence of chlorine atoms and the oxo group allows it to form strong interactions with target proteins, affecting their function and activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
2,4-Dichloropyrimidine: Similar structure but with chlorine atoms at positions 2 and 4.
2,6-Dichloropyrimidine: Chlorine atoms at positions 2 and 6.
2,5-Dichloropyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
Uniqueness
2,5-Dichloro-1-oxo-1lambda~5~-pyrimidine is unique due to the specific positioning of chlorine atoms and the presence of an oxo group. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
特性
CAS番号 |
88089-62-7 |
|---|---|
分子式 |
C4H2Cl2N2O |
分子量 |
164.97 g/mol |
IUPAC名 |
2,5-dichloro-1-oxidopyrimidin-1-ium |
InChI |
InChI=1S/C4H2Cl2N2O/c5-3-1-7-4(6)8(9)2-3/h1-2H |
InChIキー |
KEGJBQTVICZYRV-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=[N+](C(=N1)Cl)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


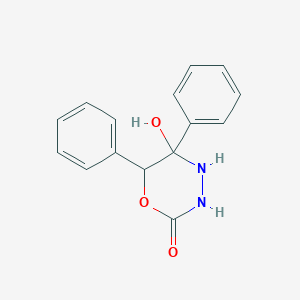
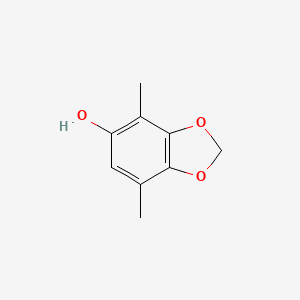


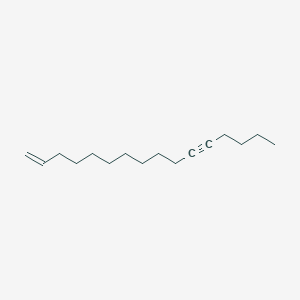
![N-[1-(2-Bromophenyl)ethyl]-2-chloro-N-(2,6-diethylphenyl)acetamide](/img/structure/B14399397.png)
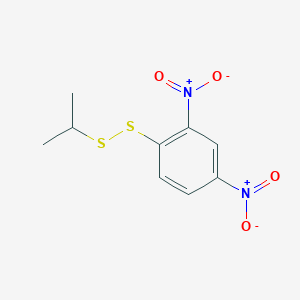
![1-[2,3-Dimethyl-4-(trimethylsilyl)but-2-en-1-yl]-1,1,2,2,2-pentamethyldisilane](/img/structure/B14399410.png)
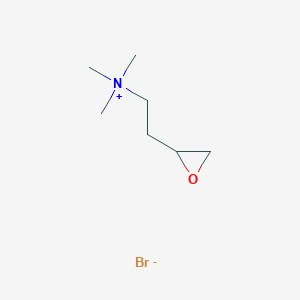
![Bis(acetyloxy)[bis(octadecanoyloxy)]stannane](/img/structure/B14399415.png)
![5,5'-[(3-Chlorophenyl)azanediyl]bis(2-methylpent-3-yn-2-ol)](/img/structure/B14399428.png)
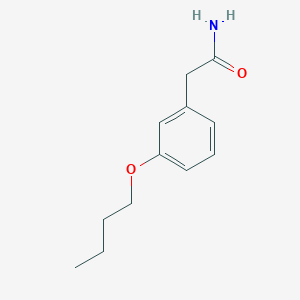
![(6-Methyldibenzo[b,d]thiophen-1-yl)methanol](/img/structure/B14399431.png)
